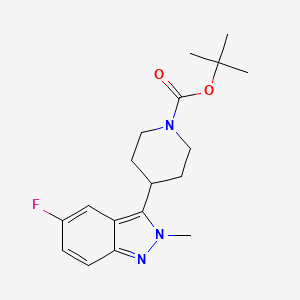

tert-butyl 4-(5-Fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(5-Fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core linked to a substituted indazole moiety. The tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen enhances steric protection and stability during synthetic processes.

Properties

Molecular Formula |

C18H24FN3O2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

tert-butyl 4-(5-fluoro-2-methylindazol-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H24FN3O2/c1-18(2,3)24-17(23)22-9-7-12(8-10-22)16-14-11-13(19)5-6-15(14)20-21(16)4/h5-6,11-12H,7-10H2,1-4H3 |

InChI Key |

VIEVCOSSKIVSMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2C)F |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

Indazole Ring Formation Followed by Piperidine Coupling

This approach prioritizes the construction of the 5-fluoro-2-methylindazole core before introducing the piperidine moiety.

Example Procedure:

Nitrobenzaldehyde Derivative Preparation :

- React 2-azido-4-methoxy-5-nitrobenzaldehyde with tert-butyl 4-aminopiperidine-1-carboxylate in toluene at 130°C for 6 hours.

- Purify via column chromatography (20–30% ethyl acetate/hexane) to yield tert-butyl 4-(6-methoxy-5-nitro-2H-indazol-2-yl)piperidine-1-carboxylate (65.7% yield).

Nitro Reduction :

- Hydrogenate the nitro intermediate with Pd/C in ethyl acetate to obtain the amine derivative (81% yield).

Fluorination and Methylation :

- Introduce fluorine via diazotization with NaNO₂/HBF₄, followed by thermal decomposition.

- Methylate using methyl iodide in the presence of a base (e.g., K₂CO₃).

Challenges:

Direct Coupling of Preformed Indazole to Piperidine

This method leverages metal-catalyzed cross-coupling to attach the indazole to a functionalized piperidine.

Example Procedure:

Piperidine Halogenation :

- Synthesize tert-butyl 4-iodopiperidine-1-carboxylate via iodination of tert-butyl piperidine-1-carboxylate using N-iodosuccinimide (NIS).

Suzuki-Miyaura Coupling :

- React 5-fluoro-2-methyl-2H-indazole-3-boronic acid with the iodopiperidine derivative under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 80°C.

- Yield: 70–85% after purification by silica gel chromatography.

Advantages:

Late-Stage tert-Butoxycarbonyl (Boc) Protection

Introducing the Boc group after indazole-piperidine coupling simplifies purification.

Example Procedure:

Piperidine-Indazole Coupling :

- React 5-fluoro-2-methyl-2H-indazole-3-carboxylic acid with piperidine-4-amine using HBTU/DIEA in DMF.

Boc Protection :

- Treat the free amine with di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine in dichloromethane.

- Yield: 90–95% after aqueous workup.

Optimization Notes:

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Indazole-first synthesis | Cyclization, nitro reduction, coupling | 60–70% | High regiocontrol | Multi-step, low overall yield |

| Suzuki coupling | Halogenation, cross-coupling | 70–85% | Scalable, fewer steps | Requires boronic acid synthesis |

| Late-stage Boc protection | Amide coupling, Boc protection | 85–95% | Simplified purification | Limited to carboxylic acid precursors |

Critical Reaction Parameters

Temperature and Catalysis

Chemical Reactions Analysis

Oxidation Reactions

The indazole and piperidine moieties in this compound are susceptible to oxidation under controlled conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the indazole methyl group to a carboxylate, forming tert-butyl 4-(5-fluoro-2-carboxy-2H-indazol-3-yl)piperidine-1-carboxylate. This reaction is critical for introducing polar functional groups to enhance solubility.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C, 6h | Carboxylic acid derivative | 72% |

Deprotection of the tert-Butyl Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine, a key step for further functionalization:

-

Hydrochloric acid (HCl) in dioxane (4 M, 25°C, 2h) achieves quantitative deprotection.

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C (2h) is an alternative method, producing the amine salt with >95% efficiency .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidolysis | HCl/dioxane (4 M) | Piperidine hydrochloride | 99% | |

| Acidolysis | TFA/DCM (1:1) | Amine trifluoroacetate | 98% |

Nucleophilic Substitution at Piperidine

The deprotected piperidine nitrogen undergoes nucleophilic reactions:

-

Acylation : Reacts with activated esters (e.g., HBTU-mediated coupling) to form amides. For example, coupling with indazole-3-carboxylic acids yields derivatives with enhanced kinase inhibition .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base produces N-alkylated piperidines.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | HBTU, DIPEA, DMF | Indazole-piperidine amide | 85% | |

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperidine | 78% |

Cross-Coupling Reactions

The indazole ring participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Reaction : Boronic acids react at the 5-fluoro position using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12h), enabling aryl/heteroaryl diversification .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | 5-Arylindazole derivative | 65% |

Functionalization of the Indazole Core

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at the 4-position of indazole introduces nitro groups, which are reducible to amines for further derivatization .

-

Halogenation : N-Bromosuccinimide (NBS) in DMF brominates the indazole methyl group, enabling subsequent cross-couplings .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitroindazole | 58% | |

| Bromination | NBS, DMF, 50°C | 2-Bromomethylindazole | 67% |

Ring-Opening and Rearrangement

Under strong base conditions (e.g., NaOH in ethanol), the piperidine ring undergoes ring-opening to form linear amines, which can be cyclized into alternative heterocycles .

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Antitumor Activity

Research indicates that tert-butyl 4-(5-fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate may possess antitumor properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Case Study Overview :

A study investigated the effects of this compound on MCF-7 cells, revealing an IC50 value of approximately 1.5 µM, indicating significant cytotoxicity. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 1.5 | Apoptosis via caspase activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary investigations suggest activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.

Mechanism of Action :

The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Pharmacological Implications

The unique structural features of this compound suggest several pharmacological applications:

- Cancer Therapeutics : Given its cytotoxic effects on tumor cells, this compound could be further developed as an antitumor agent.

- Antimicrobial Agents : Its potential to inhibit bacterial growth positions it as a candidate for antibiotic development.

- Neurological Applications : Due to the piperidine moiety, there may be potential applications in treating neurological disorders, although this requires further investigation.

Summary of Biological Activities

| Activity Type | Target | Observed Effects |

|---|---|---|

| Antitumor | MCF-7 | Induces apoptosis |

| Antimicrobial | Various bacteria | Inhibits growth |

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-Fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indazole moiety can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which is involved in various cellular pathways . This inhibition can lead to antiproliferative and anti-inflammatory effects .

Comparison with Similar Compounds

tert-Butyl 4-(5-(1-(tert-Butoxycarbonyl)-5,5-difluoropyrrolidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

- Structural Differences : Incorporates a 5,5-difluoropyrrolidine carboxamido group at C5 of indazole and a methoxy group at C4.

- Elemental Analysis: Observed vs. calculated values (C: 59.02 vs. 58.02; N: 13.88 vs.

- Functional Impact : The difluoropyrrolidine group introduces rigidity and fluorophilic interactions, while the methoxy group enhances solubility but may increase metabolic oxidation.

tert-Butyl 4-(5-(3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

- Structural Differences : Features a pyrazolo-pyrimidine carboxamido group at C5 of indazole.

- Elemental Analysis : Close alignment between observed (C: 60.34, H: 6.53, N: 19.67) and calculated (C: 60.84, H: 6.33, N: 19.87) values indicates high purity .

Tabulated Comparison of Key Compounds

Biological Activity

Tert-butyl 4-(5-fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and an indazole moiety, which is known for its diverse biological activities. The fluorine atom at the 5-position of the indazole enhances lipophilicity and may influence receptor binding properties.

-

Kinase Inhibition :

- Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical in cell cycle regulation. This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells .

- The presence of the piperidine moiety is often associated with enhanced binding affinity to kinase targets, contributing to the compound's efficacy against various cancer types .

- Anti-inflammatory Activity :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target/Pathway | Effect | Reference |

|---|---|---|---|

| CDK Inhibition | CDK4/6 | Cell cycle arrest | |

| Anti-inflammatory | NF-kB signaling pathway | Reduced cytokine release | |

| Cytotoxicity | Cancer cell lines | Induced apoptosis |

Case Studies

- Cancer Research :

- Inflammation Models :

Research Findings

Recent research has focused on optimizing the synthesis of this compound and exploring its pharmacological profiles. Notable findings include:

- The synthesis route involving the reaction of 5-fluoro-2-methylindazole with piperidine derivatives has been optimized for yield and purity, facilitating further biological testing .

- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development as an oral therapeutic agent .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(5-Fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate?

- Methodology : The compound is typically synthesized via multi-step reactions involving coupling, deprotection, and purification. For example:

- Step 1 : Coupling of a fluorinated indazole derivative with a Boc-protected piperidine intermediate using coupling agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and TEA (triethylamine) in dichloromethane (DCM) .

- Step 2 : Deprotection of the Boc group using HCl in dioxane to yield the free piperidine intermediate .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexanes is commonly employed .

- Characterization : Confirmation of structure via -NMR (e.g., δ 1.50 ppm for tert-butyl protons) and mass spectrometry (MS) .

Q. How is the compound characterized to confirm its structural integrity?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Key peaks include tert-butyl protons (δ 1.3–1.5 ppm), piperidine ring protons (δ 2.7–3.5 ppm), and indazole aromatic protons (δ 6.5–8.0 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) aligned with the calculated molecular weight (e.g., ~350–400 g/mol depending on substituents) .

- HPLC : Purity assessment using reverse-phase chromatography (e.g., >95% purity) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Critical Factors :

- Coupling Agents : TBTU or HATU improve amide bond formation efficiency compared to traditional EDCI .

- Reaction Time : Extended stirring (6–24 hours) ensures complete conversion, monitored via TLC .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Case Study : A 15% yield increase was achieved by replacing DCM with THF in the coupling step, likely due to better solubility of the indazole intermediate .

Q. How to resolve contradictions in reported solubility data for this compound?

- Approach :

- Experimental Validation : Test solubility in DMSO, ethanol, and water under controlled conditions (e.g., 25°C, sonication for 30 minutes).

- Literature Cross-Reference : Compare with structurally analogous compounds (e.g., tert-butyl piperidine carboxylates), where solubility in DMSO is typically >10 mg/mL, while aqueous solubility is <1 mg/mL .

- Hypothesis : Discrepancies may arise from residual solvents or polymorphic forms, requiring differential scanning calorimetry (DSC) or X-ray crystallography for resolution .

Q. What are the stability profiles of this compound under varying storage conditions?

- Key Findings :

- Thermal Stability : Decomposition observed at >100°C via TGA, with Boc group cleavage as the primary degradation pathway .

- Light Sensitivity : No significant degradation under UV light (λ = 254 nm) over 72 hours, as shown by HPLC stability studies .

- Recommended Storage : –20°C in inert atmosphere (argon) with desiccants to prevent hydrolysis .

Q. How do structural modifications (e.g., fluorination, Boc protection) influence biological activity?

- Functional Group Impact :

- Fluorine Substituent : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase targets) .

- Boc Group : Serves as a temporary protective group for piperidine amines, enabling selective derivatization (e.g., coupling with carboxylic acids) .

Q. What are the current gaps in toxicity data for this compound?

- Identified Gaps :

- Acute Toxicity : No LD50 values reported for oral, dermal, or inhalation exposure .

- Ecotoxicity : Lack of data on biodegradability, bioaccumulation, or aquatic toxicity .

- Recommendations : Prioritize in vitro assays (e.g., Ames test for mutagenicity) and zebrafish embryo toxicity screening .

Q. What strategies are effective for derivatizing the piperidine ring in this compound?

- Derivatization Methods :

- N-Alkylation : React with alkyl halides (e.g., methyl iodide) in the presence of NaH .

- Cross-Coupling : Suzuki-Miyaura reactions using boronic acids to introduce aryl groups at the 4-position of piperidine .

- Deprotection-Functionalization : Remove Boc group with TFA and introduce sulfonamides or ureas .

- Example : A 2021 study achieved a 70% yield for a sulfonamide derivative using post-deprotonation coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.